

Application Notes and Protocols for 15N HSQC NMR Experiments with Labeled Peptides

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of biological macromolecules at an atomic level. The Heteronuclear Single Quantum Coherence (HSQC) experiment, particularly the 15N-HSQC, is a cornerstone of biomolecular NMR. This experiment provides a "fingerprint" of a peptide or protein, with each peak in the 2D spectrum corresponding to a specific amide group in the molecule's backbone or side chains.[1][2][3] By isotopically labeling peptides with 15N, researchers can readily monitor changes in the chemical environment of each amino acid residue upon interaction with binding partners, such as small molecules, proteins, or nucleic acids.[4] These changes, observed as chemical shift perturbations (CSPs), provide valuable insights into binding interfaces, conformational changes, and can be used to determine binding affinities, making 15N-HSQC a critical tool in drug discovery and development.[1][3][5]

This document provides detailed application notes and protocols for performing and analyzing 15N HSQC NMR experiments with labeled peptides.

Applications in Drug Discovery and Development

• Binding Site Mapping: Identifying the specific amino acid residues of a peptide that are involved in the interaction with a drug candidate.[5]

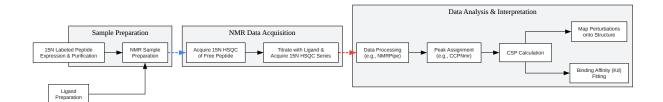


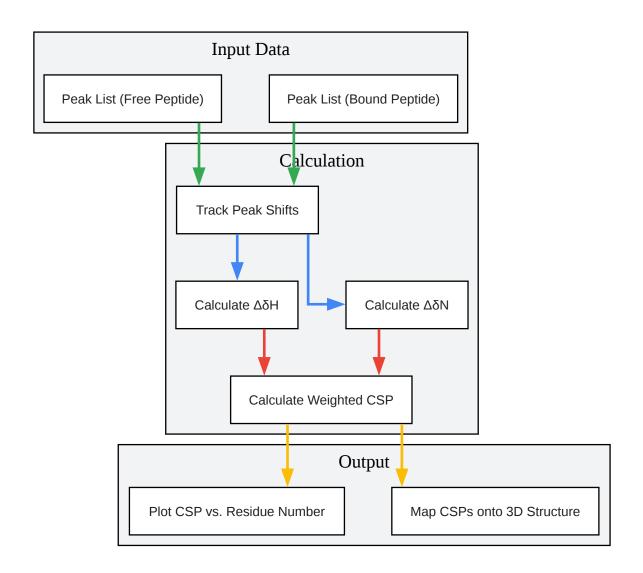
- Fragment-Based Screening: Screening libraries of small molecule fragments to identify binders to a peptide target.[1]
- Determination of Binding Affinity (Kd): Quantifying the strength of the interaction between a peptide and a ligand by titrating the ligand and monitoring the chemical shift perturbations.[5]
- Conformational Change Analysis: Detecting structural rearrangements in a peptide upon ligand binding.
- Target Validation: Confirming the interaction of a drug candidate with its intended peptide target.

Experimental Workflow Overview

The general workflow for a 15N HSQC-based peptide interaction study involves several key stages, from sample preparation to data analysis and interpretation.







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